(E)-8-(4-Butoxystyryl)-1,3-dipropylxanthine
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Overview
Description
(E)-8-(4-Butoxystyryl)-1,3-dipropylxanthine, commonly known as BSV-132, is a potent and selective antagonist of the adenosine A2A receptor. It is a xanthine derivative that has been extensively studied for its potential therapeutic applications in various diseases, particularly in the field of neurodegenerative disorders.
Mechanism Of Action
BSV-132 exerts its pharmacological effects by selectively blocking the adenosine A2A receptor, which is highly expressed in the basal ganglia region of the brain. This receptor is involved in the regulation of dopamine release, which is critical for the control of motor function. By blocking the A2A receptor, BSV-132 can increase dopamine release and improve motor function.
Biochemical And Physiological Effects
BSV-132 has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective and neurorestorative effects, it has been shown to have anti-inflammatory properties and can help reduce oxidative stress in the brain. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
BSV-132 is a potent and selective A2A receptor antagonist, making it a valuable tool for studying the role of this receptor in various diseases. However, its limited solubility in water can make it difficult to work with in certain experimental settings. Additionally, its high cost and complex synthesis may limit its widespread use in research.
Future Directions
There are several potential future directions for the study of BSV-132. One area of interest is its potential use in the treatment of other neurodegenerative disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanisms underlying its neuroprotective and neurorestorative effects, as well as its potential side effects and toxicity. Finally, the development of more efficient and cost-effective synthesis methods could help make BSV-132 more widely available for research purposes.
Synthesis Methods
BSV-132 can be synthesized using a multistep process starting from 2,6-dichloropurine. The first step involves the reaction of 2,6-dichloropurine with 4-butoxybenzyl bromide in the presence of a base to obtain 2,6-dichloro-9-(4-butoxybenzyl)purine. This intermediate is then subjected to a series of reactions involving selective alkylation, deprotection, and cyclization to yield the final product, BSV-132.
Scientific Research Applications
BSV-132 has been extensively studied for its potential therapeutic applications in various diseases, particularly in the field of neurodegenerative disorders such as Parkinson's disease. It has been shown to have neuroprotective effects and can help improve motor function in animal models of Parkinson's disease.
properties
CAS RN |
151539-68-3 |
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Product Name |
(E)-8-(4-Butoxystyryl)-1,3-dipropylxanthine |
Molecular Formula |
C23H30N4O3 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
8-[(E)-2-(4-butoxyphenyl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C23H30N4O3/c1-4-7-16-30-18-11-8-17(9-12-18)10-13-19-24-20-21(25-19)26(14-5-2)23(29)27(15-6-3)22(20)28/h8-13H,4-7,14-16H2,1-3H3,(H,24,25)/b13-10+ |
InChI Key |
VZSHSGUGDOHEHZ-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C/C2=NC3=C(N2)C(=O)N(C(=O)N3CCC)CCC |
SMILES |
CCCCOC1=CC=C(C=C1)C=CC2=NC3=C(N2)C(=O)N(C(=O)N3CCC)CCC |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=CC2=NC3=C(N2)C(=O)N(C(=O)N3CCC)CCC |
synonyms |
(E)-8-(2-(4-Butoxyphenyl)ethenyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2 ,6-dione |
Origin of Product |
United States |
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